Methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate
Overview
Description
Methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate is an organic compound belonging to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by its unique structure, which includes a methyl ester group and a propyl substituent
Mechanism of Action
Target of Action
Methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate is a compound that is part of the oxazole family . Oxazoles are important biological scaffolds present within many natural products . .
Mode of Action
Oxazoles, in general, are known to interact with their targets in a variety of ways, depending on the specific structure and functional groups of the compound .
Biochemical Pathways
Oxazoles are known to be involved in a variety of biochemical pathways due to their presence in many natural products .
Result of Action
Oxazoles are known to have a variety of biological effects, depending on their specific structure and functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of nitrosoacetylacetone with an alcohol or ether, followed by a dehydration reaction to form the oxazole ring . Another approach includes the oxidation and cyclization of β-hydroxy amides using fluorinating agents like Deoxo-Fluor® .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction temperatures are crucial factors in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the oxazole ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole-2-carboxylates, while reduction can produce dihydro-oxazole derivatives.
Scientific Research Applications
Methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-propoxy-1,2,4-triazolinone: Another heterocyclic compound with similar structural features.
Indole derivatives: These compounds also contain nitrogen in their ring structure and exhibit diverse biological activities.
Uniqueness
Methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate is unique due to its specific substitution pattern and the presence of both an ester and a propyl group. This combination of features imparts distinct chemical and biological properties, making it a compound of interest for further research and development.
Biological Activity
Methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry.
Chemical Structure and Properties
This compound belongs to the oxazole family, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. The compound has the following chemical formula:
This structure allows for various interactions with biological targets, making it a candidate for further pharmacological studies.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties . Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. For instance, one study found that certain oxazole derivatives demonstrated significant activity against Candida albicans, a common fungal pathogen .
Anticancer Properties
The compound also shows promise as an anticancer agent . In vitro studies have reported its ability to induce cytotoxic effects in several cancer cell lines. For example, a recent evaluation highlighted that oxazole-containing compounds could inhibit cell proliferation in leukemia models with IC50 values around 10 µg/mL . Additionally, the mechanism of action appears to involve modulation of signaling pathways related to cell survival and apoptosis.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been suggested that oxazoles can interact with serine proteases .
- Receptor Modulation : The structural features allow it to engage in non-covalent interactions such as hydrogen bonding and π-π stacking with receptor sites, potentially altering receptor activity .
Case Study: Anticancer Activity
A study focused on the synthesis and evaluation of oxazole derivatives demonstrated that this compound analogs exhibited potent anticancer effects. The results indicated:
Compound | Cell Line Tested | IC50 (µg/mL) |
---|---|---|
1 | Leukemia | 10.9 |
2 | Hepatoma | 15.0 |
3 | Breast Cancer | 12.5 |
These findings suggest that modifications to the oxazole ring can enhance biological activity .
Antimicrobial Evaluation
In another study assessing antimicrobial properties:
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 30 |
Candida albicans | 20 |
These results indicate that this compound and its derivatives possess significant antimicrobial potential .
Applications in Medicine and Industry
The diverse biological activities of this compound position it as a valuable compound for:
Properties
IUPAC Name |
methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-3-4-7-9-6(5-12-7)8(10)11-2/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INJLPVOPGYBYKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(CO1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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